molecular formula C9H16N4OS B2391493 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea CAS No. 1603575-30-9

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea

Cat. No.: B2391493
CAS No.: 1603575-30-9
M. Wt: 228.31
InChI Key: UWWMFKZFZSIIER-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea is a compound that features both imidazole and thiourea functional groups The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Scientific Research Applications

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea has several scientific research applications:

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research .

Preparation Methods

The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form a thiourea dioxide derivative. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group typically results in the formation of sulfonyl derivatives, while reduction leads to thiol compounds .

Comparison with Similar Compounds

Similar compounds to 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea include:

    1-(2-Aminoethyl)imidazole: This compound lacks the thiourea group but retains the imidazole ring, making it useful for studying the role of the imidazole moiety in biological systems.

    1-[2-(1H-Imidazol-5-yl)ethyl]thiourea: This compound is similar but lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.

    2-Methoxyethyl isothiocyanate: This compound contains the thiourea precursor group and can be used to synthesize various thiourea derivatives.

The uniqueness of this compound lies in its combination of the imidazole and thiourea functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-14-5-4-12-9(15)11-3-2-8-6-10-7-13-8/h6-7H,2-5H2,1H3,(H,10,13)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMFKZFZSIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603575-30-9
Record name 1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea
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